

2-Bromo-5-fluoropyridin-4-ol reactivity profile

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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridin-4-ol

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An In-depth Technical Guide to the Reactivity Profile of **2-Bromo-5-fluoropyridin-4-ol**

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active molecules and functional materials. **2-Bromo-5-fluoropyridin-4-ol** is a uniquely functionalized pyridine scaffold that presents a fascinating reactivity profile. The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine core creates a molecule with multiple, distinct reaction sites. This guide offers an in-depth exploration of its electronic structure, tautomerism, and reactivity, providing researchers, scientists, and drug development professionals with the technical insights required to harness its synthetic potential.

Core Molecular Architecture and Electronic Profile

2-Bromo-5-fluoropyridin-4-ol (CAS 1196152-88-1) is a multifaceted building block whose reactivity is governed by the interplay of its constituent functional groups.^{[1][2]} Understanding these influences is key to predicting and controlling its chemical behavior.

- **Pyridine Nitrogen:** As an electron-withdrawing heteroatom, the nitrogen atom deactivates the ring towards electrophilic attack but strongly activates the ortho (C2, C6) and para (C4)

positions for nucleophilic attack. This is due to its ability to stabilize the negative charge in the Meisenheimer complex intermediate.[3][4]

- Bromine (C2): Located at an activated ortho position, the bromine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[5]
- Hydroxyl (C4): Situated at the activated para position, the hydroxyl group is a strong electron-donating group. However, its most significant influence is its participation in keto-enol tautomerism.
- Fluorine (C5): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, further influencing the overall electron density of the ring.

The Critical Role of Tautomerism

Pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4(1H)-one isomers. This equilibrium is fundamental to the reactivity of **2-Bromo-5-fluoropyridin-4-ol**, as the two forms possess distinct electronic and chemical properties.

Caption: Tautomeric equilibrium of 4-hydroxypyridine.

In the pyridin-4-one form, the aromaticity of the pyridine ring is disrupted, and the molecule behaves more like a vinylogous amide. This has profound implications for its reactivity, particularly in nucleophilic and electrophilic substitution reactions. The predominant tautomer can be influenced by factors such as solvent polarity and pH.

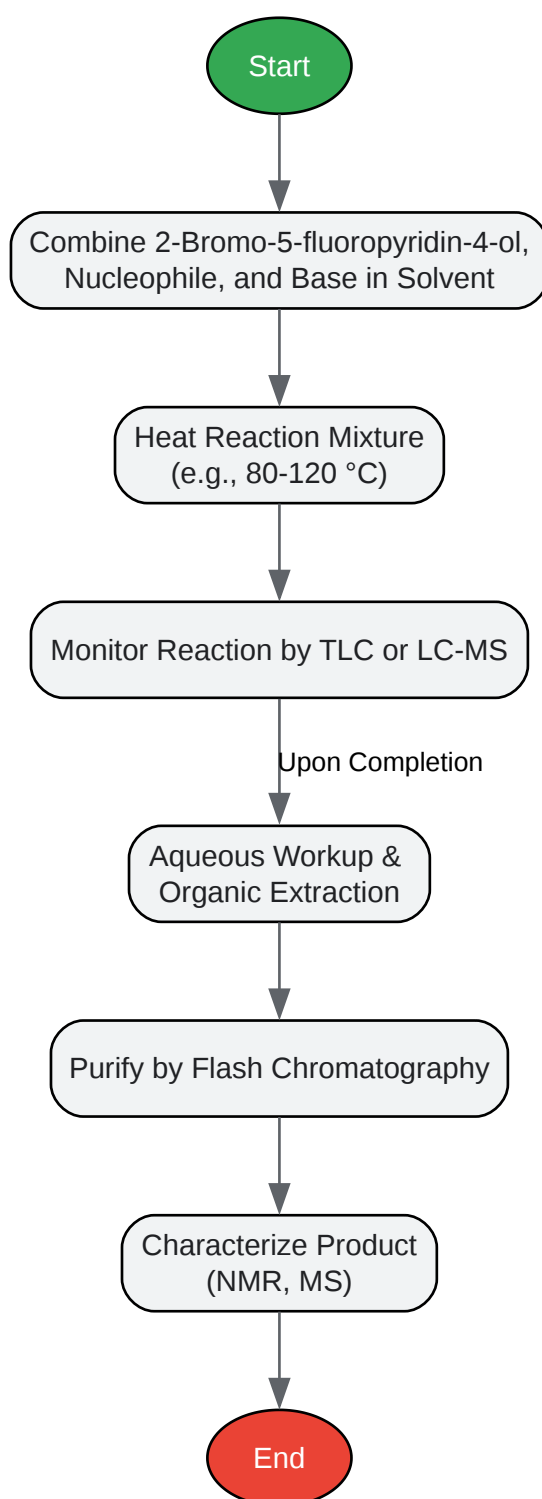
Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNA_r). The positions activated by the ring nitrogen (C2 and C4) are the primary sites for this reaction.

In **2-Bromo-5-fluoropyridin-4-ol**, both the C2-Br and C4-OH functionalities are at activated positions. However, the reactivity is complicated by the presence of the C5-F. In many halogenated pyridines, fluorine is a better leaving group than bromine in SNA_r reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[3][6] Despite this, the C5 position is not activated by the

ring nitrogen. Therefore, nucleophilic substitution is most likely to occur at the C2 or C4 positions. Given that the hydroxyl group is generally a poor leaving group, displacement of the C2-bromo group is the more probable S_NA_r pathway, especially with strong nucleophiles.

Workflow for a Typical S_NA_r Reaction



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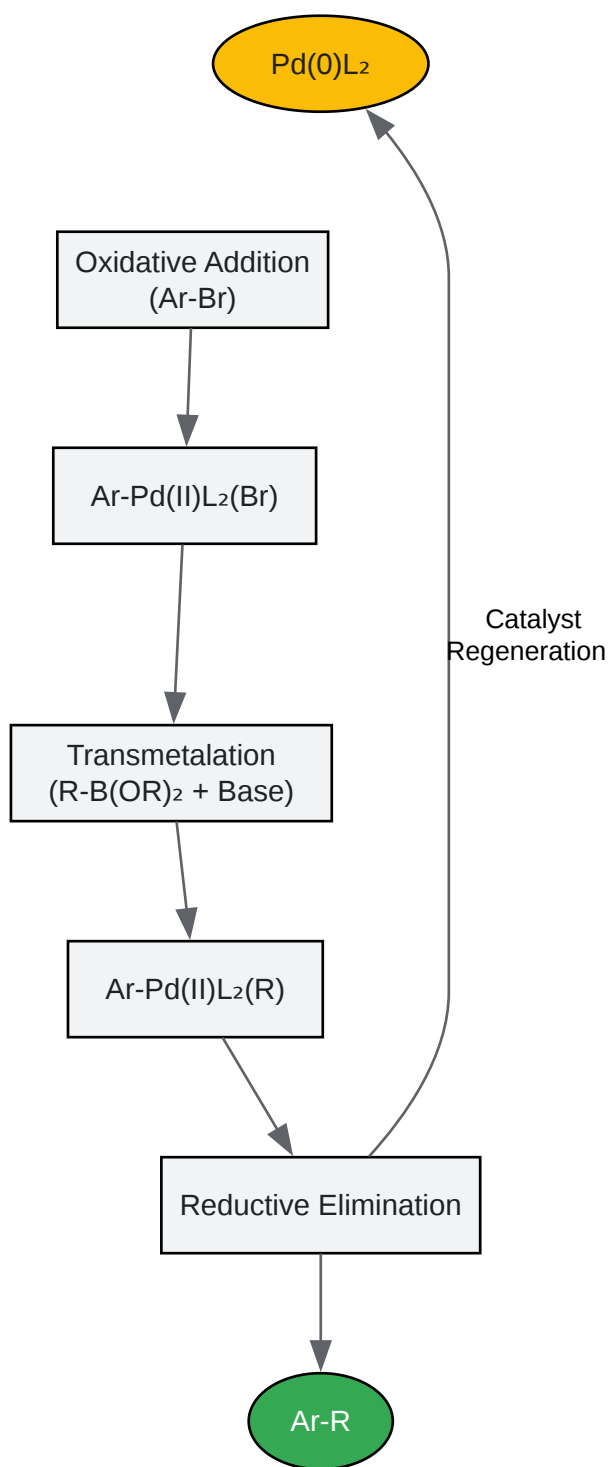
Caption: General workflow for an SNAr experiment.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo position is an ideal handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are cornerstones of modern synthetic chemistry.^[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.^{[7][8]} This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.^[9]



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

- Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add **2-Bromo-5-fluoropyridin-4-ol** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
- Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.^[7]
- Reaction: Heat the mixture with stirring to 80-100 °C.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalyst	Base	Solvent	Temp (°C)	Typical Yield (%)
Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	90	75-95
Pd(dppf)Cl ₂	Cs ₂ CO ₃	Toluene/EtOH	100	80-98
Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Dioxane	80	85-99

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.^[10] This reaction is invaluable for synthesizing substituted anilines and N-heterocycles, which are prevalent in medicinal chemistry.^{[11][12]}

Experimental Protocol: Buchwald-Hartwig Amination

- Setup: In a glovebox or under an inert atmosphere, combine **2-Bromo-5-fluoropyridin-4-ol** (1.0 eq), the desired amine (1.1-1.3 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%),

a phosphine ligand (e.g., XPhos or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 eq).^{[13][14]}

- Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
- Reaction: Heat the mixture with stirring, typically between 80-110 °C.
- Monitoring: Monitor the reaction for the disappearance of starting material using TLC or LC-MS.
- Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution and extract with an organic solvent.
- Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Catalyst/Ligand	Base	Solvent	Temp (°C)	Typical Yield (%)
Pd ₂ (dba) ₃ / XPhos	NaOt-Bu	Toluene	100	70-90
Pd(OAc) ₂ / BINAP	Cs ₂ CO ₃	Dioxane	110	65-85
XPhos Pd G3	LiHMDS	THF	80	75-95

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the **2-Bromo-5-fluoropyridin-4-ol** ring is expected to be challenging.^[15] The pyridine nitrogen and the two halogen substituents are electron-withdrawing and deactivating towards electrophilic attack.^{[16][17]} While the hydroxyl group (in the pyridin-4-ol tautomer) is an activating, ortho, para-director, its influence may not be sufficient to overcome the strong deactivation of the other groups. Any potential EAS reaction would likely require forcing conditions and may suffer from low yields and poor regioselectivity. The most likely position for substitution, if it occurs, would be C3, which is ortho to the activating hydroxyl group.

Summary and Outlook

2-Bromo-5-fluoropyridin-4-ol is a highly versatile synthetic intermediate with a predictable yet nuanced reactivity profile. Its utility stems from the orthogonal reactivity of its functional groups.

- **Primary Reactive Site:** The C2-bromo position is the most versatile handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), making it the primary site for introducing molecular complexity.
- **Secondary Reactive Sites:** The C4-hydroxyl/oxo group offers opportunities for O-alkylation or other modifications, although its tautomerism must be considered.
- **Nucleophilic Substitution:** While possible, S_NAr at the C2 position would compete with cross-coupling reactions and typically requires specific conditions.
- **Electrophilic Substitution:** This pathway is generally disfavored due to the electron-deficient nature of the ring.

This molecule serves as a powerful platform for the synthesis of complex, highly substituted pyridines, which are of significant interest in the development of novel therapeutics and functional materials.^{[18][19]} A thorough understanding of its electronic properties and the interplay of its functional groups is essential for its strategic application in complex synthetic campaigns.

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